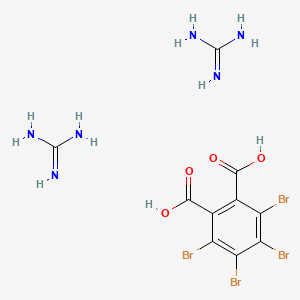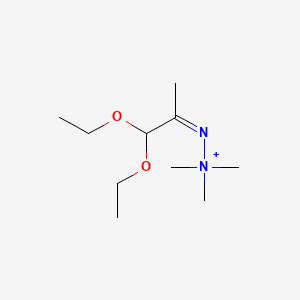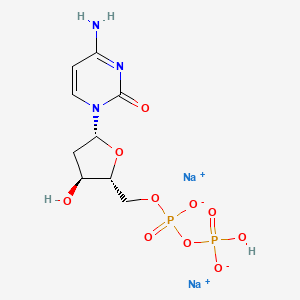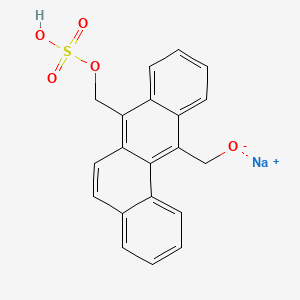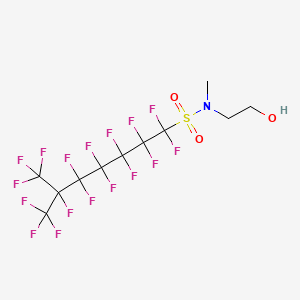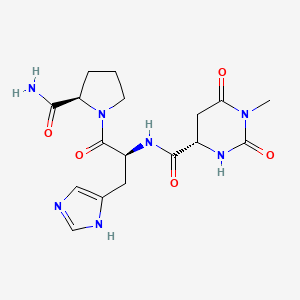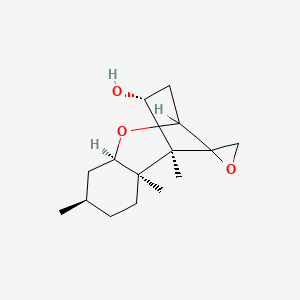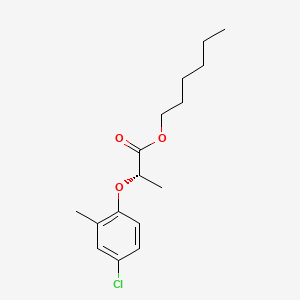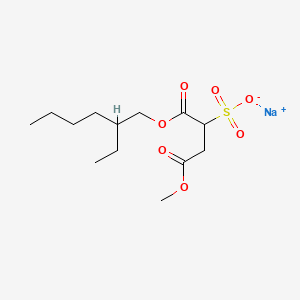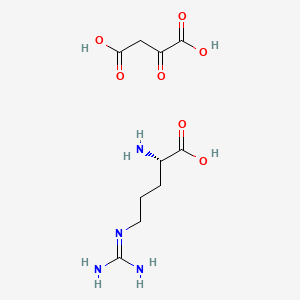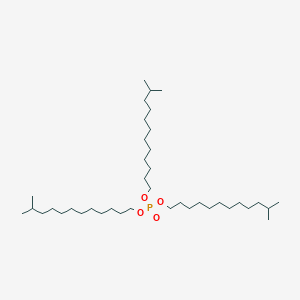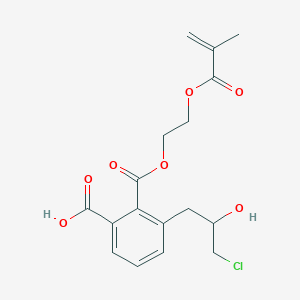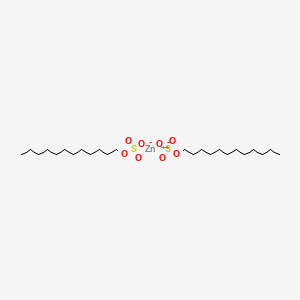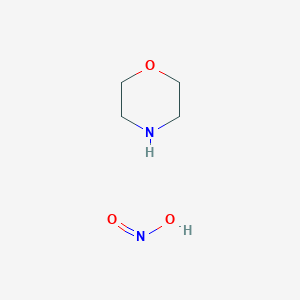
Morpholine nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine nitrite is a chemical compound that combines morpholine, a heterocyclic amine, with nitrite, an anion derived from nitrous acid. Morpholine is known for its applications in various industrial processes, including as a corrosion inhibitor and a solvent. When combined with nitrite, this compound exhibits unique chemical properties that make it useful in specific chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine nitrite can be synthesized through the reaction of morpholine with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Morpholine: Morpholine is then added to the solution containing nitrous acid, resulting in the formation of this compound.
The reaction conditions generally involve maintaining a low temperature to prevent the decomposition of nitrous acid and to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pH, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Morpholine nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form morpholine and nitrogen gas.
Substitution: The nitrite group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium or platinum are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso derivatives of morpholine.
Reduction: Morpholine and nitrogen gas.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholine nitrite has several applications in scientific research, including:
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitroso-containing pharmaceuticals.
Industry: Employed as a corrosion inhibitor and in the synthesis of other chemical intermediates.
Mechanism of Action
The mechanism of action of morpholine nitrite involves the nitrosation of amines. The nitrite group reacts with the amine group in morpholine to form nitroso derivatives. This reaction can affect various molecular targets and pathways, including the modification of proteins and nucleic acids. The nitrosation process can lead to changes in the biological activity of these molecules, making this compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Morpholine: A heterocyclic amine used in various industrial applications.
Sodium Nitrite: A common nitrite salt used in food preservation and chemical synthesis.
Uniqueness: Morpholine nitrite is unique in its ability to combine the properties of both morpholine and nitrite. This combination allows it to participate in specific chemical reactions that are not possible with either component alone. Its ability to undergo nitrosation reactions makes it particularly valuable in the synthesis of nitroso compounds and in biochemical research.
Properties
CAS No. |
62076-93-1 |
|---|---|
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
morpholine;nitrous acid |
InChI |
InChI=1S/C4H9NO.HNO2/c1-3-6-4-2-5-1;2-1-3/h5H,1-4H2;(H,2,3) |
InChI Key |
XXPNRDQHVOYVED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.N(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



